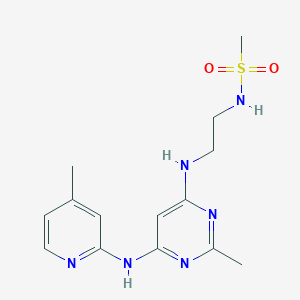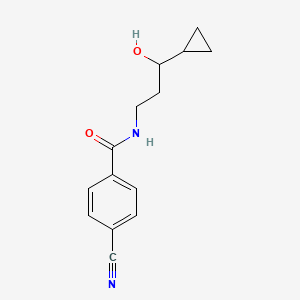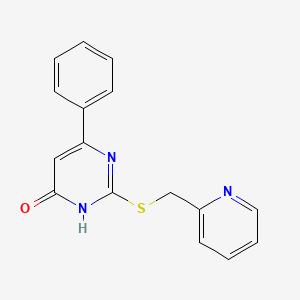
methyl 3-((1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may exert its effects through a similar mechanism.
Biochemical Pathways
Triazole-pyrimidine hybrid compounds have been shown to have promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may affect similar pathways.
Pharmacokinetics
Triazole compounds are known to bind readily in the biological system , suggesting that they may have good bioavailability.
Result of Action
Triazole-pyrimidine hybrid compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar molecular and cellular effects.
Action Environment
It is known that the biological activity of triazole compounds can be influenced by the presence of different pharmacophores in their structure .
Properties
IUPAC Name |
methyl 3-[[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-23(31)17-7-5-6-16(14-17)21(29)24-18-10-12-27(13-11-18)22(30)20-15-28(26-25-20)19-8-3-2-4-9-19/h2-9,14-15,18H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFAIXFWMXOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2871920.png)
![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)
![N-(3,4-dichlorophenyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)



![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)

![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)
![3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)


![1-{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2871941.png)
![3-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2871943.png)
